molecular formula C22H26N2O2 B11983630 2-((1,1'-Biphenyl)-4-yloxy)-N'-(4-methylcyclohexylidene)propanohydrazide CAS No. 303086-14-8

2-((1,1'-Biphenyl)-4-yloxy)-N'-(4-methylcyclohexylidene)propanohydrazide

Katalognummer: B11983630
CAS-Nummer: 303086-14-8
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: ZNGPOMMRASFZGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylcyclohexylidene)propanohydrazide is a complex organic compound with a unique structure that combines biphenyl and cyclohexylidene moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylcyclohexylidene)propanohydrazide typically involves the reaction of 4-biphenylol with 4-methylcyclohexanone in the presence of a suitable hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylcyclohexylidene)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the biphenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylcyclohexylidene)propanohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylcyclohexylidene)propanohydrazide involves its interaction with specific molecular targets. The biphenyl moiety may interact with hydrophobic pockets in proteins, while the hydrazide group can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methoxybenzylidene)propanohydrazide
  • 2-((1,1’-Biphenyl)-4-yloxy)methyl]oxirane

Uniqueness

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylcyclohexylidene)propanohydrazide is unique due to its specific combination of biphenyl and cyclohexylidene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

303086-14-8

Molekularformel

C22H26N2O2

Molekulargewicht

350.5 g/mol

IUPAC-Name

N-[(4-methylcyclohexylidene)amino]-2-(4-phenylphenoxy)propanamide

InChI

InChI=1S/C22H26N2O2/c1-16-8-12-20(13-9-16)23-24-22(25)17(2)26-21-14-10-19(11-15-21)18-6-4-3-5-7-18/h3-7,10-11,14-17H,8-9,12-13H2,1-2H3,(H,24,25)

InChI-Schlüssel

ZNGPOMMRASFZGW-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(=NNC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.